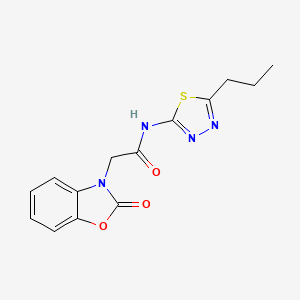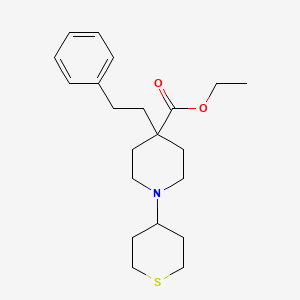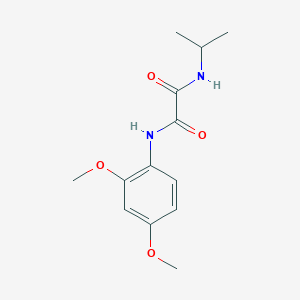
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline
Overview
Description
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinolone-based compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). It has also been shown to exhibit antifungal activity against Candida albicans.
Mechanism of Action
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is not fully understood. However, it is believed to act by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes involved in DNA replication and transcription. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline has been shown to exhibit low toxicity and good selectivity towards bacterial cells. It has been shown to have minimal effects on human cells and does not exhibit significant cytotoxicity or genotoxicity. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is its broad-spectrum antibacterial and antifungal activity. It has also been shown to exhibit good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low potency compared to other quinolone-based compounds.
Future Directions
There are several future directions for the development of 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline. One potential direction is the development of more potent analogs of this compound through structure-activity relationship studies. Another potential direction is the evaluation of this compound for its potential applications in the treatment of other infectious diseases, such as tuberculosis and malaria. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on human cells.
Conclusion
In conclusion, 4-(1-azepanylcarbonyl)-2-(3,4-dimethylphenyl)-8-methylquinoline is a promising synthetic compound that exhibits broad-spectrum antibacterial and antifungal activity. It has been extensively studied for its potential applications in the field of medicinal chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
properties
IUPAC Name |
azepan-1-yl-[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O/c1-17-11-12-20(15-19(17)3)23-16-22(21-10-8-9-18(2)24(21)26-23)25(28)27-13-6-4-5-7-14-27/h8-12,15-16H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPCIJGVXCTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(3,4-dimethylphenyl)-8-methylquinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(3-methoxyphenoxy)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4879150.png)


![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)
![diethyl 5-({[3-chloro-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4879165.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-(4-chlorophenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B4879166.png)
![3,5-dimethyl-1-[2-(3-methylphenoxy)propanoyl]piperidine](/img/structure/B4879172.png)
![methyl 2-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonyl]amino}benzoate](/img/structure/B4879175.png)

![N-[3-(1-azepanylcarbonyl)-2-methylphenyl]-4-methylbenzenesulfonamide](/img/structure/B4879181.png)

![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4879218.png)

![dimethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4879240.png)